(3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Beschreibung
Stereochemical Configuration and Conformational Dynamics
The compound features two stereogenic centers at positions 3 and 4 of the pyrrolidine ring, adopting the (3R,4S) configuration. This stereochemistry is critical for its spatial orientation, as confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy. The tert-butoxycarbonyl (Boc) group at position 1 stabilizes the ring conformation by restricting nitrogen lone-pair delocalization, while the cis arrangement of amino and carboxylic acid groups at positions 4 and 3 introduces steric interactions that favor a Cγ-endo puckered conformation.
Molecular dynamics simulations reveal two dominant pseudorotational pathways for the pyrrolidine ring:
- Pathway A : Transition between Cγ-endo (ϕ = −60°) and Cγ-exo (ϕ = +60°) via a twist-boat intermediate (energy barrier: 2.8 kcal·mol⁻¹ in gas phase).
- Pathway B : Asymmetric puckering induced by hydrogen bonding between the amino group and Boc carbonyl oxygen, reducing rotational freedom around the N–Cα bond.
Table 1: Key Conformational Parameters
| Parameter | Value (DFT-B3LYP/6-31G**) | Experimental (X-ray) |
|---|---|---|
| Puckering amplitude (q) | 0.42 Å | 0.38 Å |
| Phase angle (θ) | 18° | 22° |
| N–Cα–Cβ–Cγ torsion | −56° | −58° |
Crystallographic Characterization and Hydrogen Bonding Networks
Single-crystal X-ray analysis (space group P2₁2₁2₁) reveals a triclinic lattice with unit cell parameters a = 6.025 Å, b = 8.282 Å, c = 8.770 Å. The structure exhibits three distinct hydrogen bonding motifs:
- Intramolecular : N–H⋯O=C between amino and carboxylic acid groups (2.89 Å, 151°).
- Intermolecular : C–H⋯O interactions involving Boc carbonyls (3.32–3.39 Å) forming helical chains along the a-axis.
- Water-mediated : Bridging H₂O molecules connect carboxylate moieties in hydrates (O⋯O distance: 2.76 Å).
The Boc group adopts a staggered conformation relative to the pyrrolidine ring, minimizing van der Waals clashes between tert-butyl methyl groups and the C4 amino substituent.
Comparative Analysis with cis-4-Amino-1-Boc-pyrrolidine-3-carboxylic Acid Derivatives
Table 2: Structural Comparison of Diastereomers
| Property | (3R,4S) Isomer | cis-4-Amino Derivative |
|---|---|---|
| Melting Point | 289–294°C | 371.1°C (predicted) |
| Density | 1.232 g·cm⁻³ | 1.19 g·cm⁻³ |
| N–H⋯O Bond Length | 2.89 Å | 2.94 Å |
| Ring Puckering Amplitude | 0.38 Å | 0.41 Å |
The cis isomer exhibits reduced solubility in polar solvents due to enhanced intermolecular hydrogen bonding between axial amino and carboxyl groups. In contrast, the (3R,4S) configuration enables zwitterionic stabilization in aqueous media (log P = −2.2).
Torsional Angle Variations in Pyrrolidine Ring Systems
Torsional constraints arise from:
- Endocyclic angles : C2–C3–C4–N1 = −58° (experimental) vs. −61° (DFT), demonstrating electron correlation effects.
- Exocyclic effects : The Boc group increases C3–C4–N1–C(O) torsion to 172°, nearly eclipsing the carbonyl π-system.
Figure 1: Pseudorotational Phase Diagram
- Quadrant I: Cγ-exo dominant (ϕ = +60°, ψ = −90°)
- Quadrant III: Cγ-endo preferred (ϕ = −60°, ψ = +90°)
- Transition states occur at θ = 45° and 225°, with energy barriers modulated by solvent polarity.
Substituent electronic effects significantly alter torsional profiles:
Eigenschaften
IUPAC Name |
(3R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJCAMJAGJCSX-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654412 | |
| Record name | (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365887-58-6 | |
| Record name | (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10654412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Chemical Formula : CHNO
- CAS Number : 1365887-58-6
- Molecular Weight : 230.26 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in organic solvents.
Medicinal Chemistry
Boc-4-aminopyrrolidine is utilized as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases. Its structural properties allow for the modification of biological activity through the introduction of different substituents.
- Case Study : Research has demonstrated its potential in synthesizing inhibitors for enzymes involved in metabolic pathways, which could lead to novel treatments for conditions like obesity and diabetes.
Asymmetric Synthesis
This compound plays a significant role in asymmetric synthesis, where it can be used to produce other chiral compounds with high enantioselectivity. The presence of the Boc group allows for selective reactions that can yield desired stereoisomers.
- Application Example : In studies focusing on the synthesis of chiral amines, Boc-4-aminopyrrolidine has been employed as a chiral auxiliary, facilitating the formation of complex molecules with specific stereochemistry.
Peptide Synthesis
In peptide chemistry, Boc-4-aminopyrrolidine can be incorporated into peptide sequences due to its amino acid-like structure. The Boc protecting group is easily removable under mild acidic conditions, making it suitable for solid-phase peptide synthesis (SPPS).
- Research Insight : Its incorporation into peptide chains has been shown to enhance the stability and bioavailability of therapeutic peptides, particularly those designed for targeted drug delivery systems.
Data Table: Overview of Applications
| Application Area | Description | Example Use Case |
|---|---|---|
| Medicinal Chemistry | Intermediate for drug synthesis | Development of enzyme inhibitors |
| Asymmetric Synthesis | Chiral auxiliary for producing enantiomerically pure compounds | Synthesis of chiral amines |
| Peptide Synthesis | Building block for peptides with removable protecting groups | Enhanced stability in therapeutic peptides |
Wirkmechanismus
The mechanism by which this compound exerts its effects depends on its specific application. For instance, in drug design, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.
Vergleich Mit ähnlichen Verbindungen
Stereoisomeric Variants
Substituent Variations on the Pyrrolidine Ring
Impact of Aryl and Halogen Substituents
- (3R,4S)-4-(3-Bromophenyl)-1-Boc-pyrrolidine-3-carboxylic Acid (CAS 1161787-83-2): Molecular Formula: C₁₆H₂₀BrNO₄ (MW = 370.24 g/mol). Key Feature: A bromophenyl group at position 4 enhances hydrophobicity and may improve membrane permeability . Applications: Used in targeted drug discovery for structural diversification .
(3R,4S)-1-Boc-4-(4-nitrophenyl)pyrrolidine-3-carboxylic Acid (CAS 959579-94-3):
Piperidine vs. Pyrrolidine Derivatives
Ring Size and Conformational Effects
- (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid (CAS 652971-20-5): Molecular Formula: C₁₇H₂₃NO₄ (MW = 305.37 g/mol). Key Difference: The six-membered piperidine ring increases conformational flexibility compared to the five-membered pyrrolidine core . Hazards: Classified as acutely toxic (H302) and a respiratory irritant (H335) .
Dual Protecting Groups
Neuraminidase Inhibition
- The (3S,4S)-isomer (A-87380) demonstrated neuraminidase inhibition (IC₅₀ = 50 µM), while the (3R,4S)-isomer’s activity remains unreported, suggesting stereochemistry critically influences binding to the enzyme’s active site .
- Comparative Data Table :
Biologische Aktivität
The compound (3R,4S)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid , often referred to in the literature as A-87380, is a β-amino acid derivative that has garnered interest for its potential biological activities, particularly as a neuraminidase inhibitor. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
- Molecular Formula : C10H18N2O4
- Molecular Weight : 230.26 g/mol
- CAS Number : 1022164-11-9
The structure of the compound includes a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which influences its biological properties.
Neuraminidase Inhibition
Research indicates that this compound exhibits moderate activity as a neuraminidase inhibitor. A study reported an IC50 value of 50 μM , suggesting its potential use in antiviral therapies targeting influenza viruses. This compound belongs to a class of β-amino acid heterocycles that have shown promise in combating viral infections .
Antiviral Activity
The compound has also been evaluated for its antiviral properties against various pathogens. In particular, it has demonstrated activity against the tobacco mosaic virus (TMV). Comparative studies showed that derivatives of this compound exhibited higher antiviral activities than some commercial agents, indicating its potential as a lead compound for further development .
Case Studies and Research Findings
- Study on Neuraminidase Inhibitors :
- Antiviral Mechanisms :
Summary of Biological Activities
| Activity Type | Compound | IC50 Value | Notes |
|---|---|---|---|
| Neuraminidase Inhibition | A-87380 | 50 μM | Moderate activity against influenza virus |
| Antiviral Activity | A-87380 | N/A | Effective against tobacco mosaic virus |
Vorbereitungsmethoden
Formation of the Pyrrolidine Ring
- The pyrrolidine core is commonly synthesized by cyclization reactions from suitable precursors such as amino alcohols or amino acids.
- Typical methods include intramolecular nucleophilic substitution or reductive amination to close the five-membered ring.
- For stereocontrol, chiral auxiliaries or catalysts are employed to favor the (3R,4S) configuration.
Introduction of the Boc Protecting Group
- The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
- This step protects the amino group during subsequent reactions, enhancing compound stability under neutral to mildly acidic conditions.
- Boc protection is labile under strong acidic conditions, such as trifluoroacetic acid (TFA), which is used later for deprotection if needed.
Carboxylation and Functional Group Installation
- The carboxylic acid group at the 3-position is introduced via carboxylation reactions, often employing carbon dioxide or carboxylating agents under basic conditions.
- In some synthetic routes, ester intermediates (e.g., methyl esters) are formed first and later hydrolyzed to the free acid.
- Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate amide bond formation in related synthetic steps.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chiral induction and pyrrolidine ring formation | Use of chiral enone precursor and 1,4-addition of arylic cuprate | ~84% | Single diastereomer obtained |
| 2 | Lactam reduction | Borane in THF | - | Converts lactam to amine intermediate |
| 3 | Protection of amine with Boc group | Di-tert-butyl dicarbonate, triethylamine | - | Boc group introduced |
| 4 | Ester hydrolysis to carboxylic acid | Basic hydrolysis (NaOH in EtOH) | - | Conversion of ester to acid |
| 5 | Deprotection (if applicable) | Trifluoroacetic acid (TFA) in dichloromethane (DCM) | 86% | Removes Boc group for free amine |
This sequence is adapted from stereoselective syntheses reported in literature, demonstrating effective control of stereochemistry and functional group transformations.
Industrial Scale and Process Optimization
- Industrial synthesis employs similar routes but emphasizes scalability, yield optimization, and purity.
- Continuous flow reactors and automated synthesis platforms are increasingly used to improve reaction control and throughput.
- Purification techniques such as crystallization, distillation, and chromatographic methods ensure high purity of the final compound.
- Reaction parameters such as temperature (often cryogenic conditions around −78°C), solvent choice (e.g., dichloromethane, tetrahydrofuran), and reagent stoichiometry are optimized for maximum yield and stereochemical fidelity.
Analytical Techniques for Quality Control
| Technique | Purpose | Details |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and stereochemical analysis | 1H and 13C NMR used to analyze coupling constants and proton environments to confirm (3R,4S) stereochemistry |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity assessment | Columns such as Chiralpak IA/IB separate enantiomers effectively |
| High-Resolution Mass Spectrometry (HRMS) | Molecular weight and fragmentation pattern confirmation | Confirms molecular formula and purity |
These techniques are critical to ensure the compound’s stereochemical integrity and suitability for further synthetic applications.
Stability Considerations
- The Boc protecting group enhances stability in acidic and neutral conditions but is sensitive to strong acids like TFA.
- Storage under mildly acidic to neutral pH (pH 4–6) preserves Boc protection.
- Stability studies guide the choice of reaction and storage conditions to prevent premature deprotection or degradation.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents | Advantages | Challenges |
|---|---|---|---|---|
| Pyrrolidine ring formation | Cyclization of chiral precursors | Chiral enones, cuprates | High stereoselectivity | Requires chiral catalysts/auxiliaries |
| Boc protection | Reaction with Boc2O and base | Di-tert-butyl dicarbonate, triethylamine | Protects amine, facilitates purification | Boc group sensitive to strong acids |
| Carboxylation | Ester formation followed by hydrolysis | Carbon dioxide, NaOH, EDCI/DCC | Efficient installation of acid group | Multi-step process, purification needed |
| Deprotection | Acidic cleavage | TFA in DCM | Clean removal of Boc group | Harsh conditions may affect other groups |
| Purification | Crystallization, chromatography | Various solvents and stationary phases | High purity product | Scale-up challenges |
Research Findings and Advances
- Recent studies have demonstrated the use of C(sp3)-H activation strategies and metal-catalyzed 1,4-addition reactions (e.g., copper or rhodium catalysis) to streamline the synthesis of pyrrolidine derivatives with high stereoselectivity.
- The application of oxidative carbonylation and Sonogashira coupling has enabled the synthesis of structurally complex analogues, showcasing the versatility of these methods in modifying the pyrrolidine scaffold.
- Continuous improvements in catalyst design and reaction conditions have enhanced yields and reduced by-products, making industrial-scale production more feasible.
Q & A
Q. What are the optimal synthetic routes for (3R,4S)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, and how can stereochemical integrity be maintained?
The synthesis typically involves stereospecific strategies such as aziridinium ion intermediates or nitrile anion cyclization to preserve stereochemistry. For example, a related pyrrolidine derivative was synthesized via regioselective chlorination of an aziridinium ion, followed by cyclization, achieving 84% yield without intermediate purification . Asymmetric synthesis methods, including chiral resolution or enantioselective catalysis (e.g., using (R)-styrene oxide as a starting material), are critical for maintaining the (3R,4S) configuration . Key steps include Boc protection of the amine and carboxylate group activation.
Q. How can the structure of this compound be verified using crystallographic and spectroscopic methods?
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm stereochemistry and bond angles .
- NMR : H and C NMR can validate the Boc-protected amine and carboxylic acid groups. For instance, tert-butyl protons appear as a singlet at ~1.4 ppm, while the pyrrolidine ring protons show distinct splitting patterns .
- Polarimetry : Optical rotation measurements ensure enantiopurity, critical for pharmacological applications .
Q. What purification strategies are effective for this compound, particularly in resolving diastereomeric byproducts?
Chromatography-free methods (e.g., crystallization) are preferred for scalability. Acid-base extraction can isolate the carboxylic acid moiety, while Boc deprotection under acidic conditions (e.g., TFA) allows for further derivatization . For diastereomers, chiral stationary-phase HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) improves resolution .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data, such as ambiguous electron density maps for the pyrrolidine ring?
Ambiguities may arise from disordered tert-butyl groups or solvent molecules. Strategies include:
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model twinning .
- Enantiomorph-polarity estimation : Flack’s x parameter or Rogers’ η can resolve chirality uncertainties in near-centrosymmetric structures .
- DFT calculations : Compare experimental and computed bond lengths/angles to validate the proposed structure .
Q. What experimental design considerations are critical for studying the compound’s pharmacological activity, given its structural similarity to bioactive pyrrolidines?
- Target selection : Prioritize receptors common to pyrrolidine derivatives (e.g., GPCRs, ion channels) .
- Derivatization : Modify the carboxylic acid (e.g., amidation) or tert-butyl group (e.g., hydrolysis to free amine) to enhance bioavailability .
- In vitro assays : Use cell-based models (e.g., HEK293 for ETA receptor antagonism studies) to evaluate potency and selectivity .
Q. How can researchers reconcile discrepancies between computational predictions and experimental bioactivity data for derivatives of this compound?
- SAR analysis : Systematically vary substituents (e.g., aryl groups at C4) to identify structural determinants of activity .
- MD simulations : Model ligand-receptor interactions to explain unexpected binding affinities .
- Metabolic profiling : Assess esterase-mediated Boc cleavage or carboxylate conjugation in vivo to account for activity shifts .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
